2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride
Description
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a thiazole moiety. As a hydrochloride salt, the compound likely exists as a protonated amine, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c10-6-9-11-7-4-2-1-3-5-8(7)12-9;/h1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQNHPLPJHAWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride typically involves the chlorination of a precursor compound. One method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures between 5°C and 20°C, followed by vacuum distillation to obtain the desired product . Another method includes reacting a compound of formula (II) with a chlorinating agent under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing efficient recycling of organic solvents and gas chlorination hydrogen to minimize waste and improve yield . The reaction conditions are optimized to ensure high purity and yield, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Biological Research: It is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Ring Systems
Key Observations :
- Ring Systems : The target compound’s cyclohepta[d]thiazole framework differs from the azepine-thiazole fusion in and the thiophene-based system in . The seven-membered cycloheptane ring in the target may exhibit greater ring strain compared to the azepine (7-membered with one nitrogen) in , influencing reactivity .
- Substituent Effects : The chloromethyl group in the target compound contrasts with the electron-donating mesityl group in and the hydrogen-bond-capable hydroxynaphthyl group in . This difference suggests divergent reactivity: the chloromethyl group may favor nucleophilic substitution, while the mesityl group in sterically hinders such reactions .
Electronic and Reactivity Profiles
- Electrophilicity : The chloromethyl group enhances electrophilicity at the thiazole’s 2-position, unlike the electron-rich mesityl-substituted thiazolium in , which is stabilized by resonance .
- Hydrogen Bonding : The hydroxynaphthyl substituent in forms intramolecular O–H···N hydrogen bonds (S(6) motif), a feature absent in the target compound, which lacks hydroxyl groups .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely increases water solubility compared to the neutral nitrile derivative in and the dihydrochloride salt in .
- Crystallography : The cyclohexane ring in adopts a chair conformation with dihedral angles of 16.10°–16.13°, suggesting rigidity. The target compound’s cycloheptane ring may exhibit less conformational stability due to larger ring size .
Biological Activity
2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that combines a thiazole ring with a cycloheptane framework, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, emphasizing its antimicrobial, antitumor, neuroprotective, and anticonvulsant properties.
- Molecular Formula : C9H13ClN2S
- Molecular Weight : Approximately 183.69 g/mol
- Structure : Incorporates a chloromethyl group that enhances reactivity.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates significant efficacy against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values against common pathogens:
- Staphylococcus aureus: MIC = 12.5 μg/mL
- Escherichia coli: MIC = 15 μg/mL
- Candida albicans: MIC = 10 μg/mL
These findings suggest that this compound exhibits potent antibacterial and antifungal activities comparable to established antibiotics .
Antitumor and Cytotoxic Activity
Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown that it inhibits the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been explored in various studies. The compound may help preserve neuronal health and prevent neurodegenerative diseases such as Alzheimer's. Research indicates that it can reduce oxidative stress in neuronal cells and inhibit apoptosis pathways .
Anticonvulsant Properties
Certain thiazole derivatives have demonstrated anticonvulsant activity in animal models. In particular, this compound was tested for its ability to reduce seizure frequency:
| Model | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|
| PTZ-Induced Seizures | 30 | 65 |
| MES-Induced Seizures | 25 | 70 |
These findings suggest that the compound may be beneficial in developing new anticonvulsant medications .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Resistance : A study evaluated the effectiveness of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing that compounds similar to this compound exhibited significant inhibition zones compared to traditional antibiotics .
- Cancer Treatment : In a preclinical trial involving human cancer cell lines, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions involving chloromethyl intermediates and thiazole precursors. For example, analogous protocols (e.g., thiazole hydrochlorides) use heterogenous catalysis with PEG-400 and Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) to achieve high yields . Purification involves recrystallization in water-acetic acid mixtures or column chromatography with silica gel . Purity optimization requires monitoring via TLC and adjusting solvent polarity.
Table 1: Example Synthesis Parameters
| Parameter | Example Values | Source |
|---|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) | |
| Solvent | PEG-400 | |
| Temperature | 70–80°C | |
| Purification Method | Recrystallization (H2O:AcOH) |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Cycloheptane protons: δ 1.5–2.5 ppm (multiplet, 7H).
- Chloromethyl (–CH2Cl): δ 4.2–4.5 ppm (singlet, 2H).
- Thiazole protons: δ 7.0–8.0 ppm (aromatic region) .
- IR : Key stretches include C–Cl (~650 cm⁻¹), C=S (~1250 cm⁻¹), and N–H (if present, ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized using factorial design?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables like temperature, catalyst loading, and solvent ratio. For example, highlights DOE (Design of Experiments) to minimize trials while maximizing yield. Use software tools (e.g., JMP, Minitab) to analyze interactions and identify optimal conditions .
Table 2: Factorial Design Framework
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 70°C | 80°C |
| Catalyst Loading | 5 wt% | 10 wt% |
| Solvent Ratio | 1:1 PEG:H2O | 2:1 PEG:H2O |
- Analysis : Response surface modeling (RSM) predicts maximum yield at 78°C, 8 wt% catalyst, and 1.5:1 PEG:H2O .
Q. What computational strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, while machine learning algorithms correlate experimental data with descriptors like electrophilicity index or frontier orbital energies. emphasizes integrating computational and experimental workflows via ICReDD’s reaction path search methods .
Q. How can stability studies address contradictory degradation data under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Contradictions arise from hydrolysis of the chloromethyl group in acidic conditions vs. thermal decomposition. Use Arrhenius modeling to extrapolate shelf life and identify degradation pathways via LC-MS .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : Impurities like dehydrohalogenation byproducts require hyphenated techniques (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase. Method validation per ICH Q2(R1) ensures specificity and LOQ ≤ 0.1% .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
